molecular formula C17H27NO3 B4731481 3-[(2,6-Dimethylpiperidin-1-yl)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid

3-[(2,6-Dimethylpiperidin-1-yl)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid

Cat. No.: B4731481
M. Wt: 293.4 g/mol
InChI Key: VOMKSZXVDGMLIR-UHFFFAOYSA-N
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Description

3-[(2,6-Dimethylpiperidin-1-yl)carbonyl]bicyclo[222]octane-2-carboxylic acid is a complex organic compound featuring a bicyclo[222]octane core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,6-Dimethylpiperidin-1-yl)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid typically involves a tandem reaction that allows for the rapid formation of the bicyclo[2.2.2]octane core. This process is often carried out under metal-free conditions, using an organic base to mediate the reaction. The reaction conditions are mild and operationally simple, making it an attractive method for producing this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale production and ensuring the process is cost-effective and efficient.

Chemical Reactions Analysis

Types of Reactions

3-[(2,6-Dimethylpiperidin-1-yl)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.

Scientific Research Applications

3-[(2,6-Dimethylpiperidin-1-yl)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2,6-Dimethylpiperidin-1-yl)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into particular binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2,6-Dimethylpiperidin-1-yl)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid is unique due to its specific combination of functional groups and the bicyclo[2.2.2]octane core. This combination imparts unique chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(2,6-dimethylpiperidine-1-carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3/c1-10-4-3-5-11(2)18(10)16(19)14-12-6-8-13(9-7-12)15(14)17(20)21/h10-15H,3-9H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOMKSZXVDGMLIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)C2C3CCC(C2C(=O)O)CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(2,6-Dimethylpiperidin-1-yl)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid
Reactant of Route 2
3-[(2,6-Dimethylpiperidin-1-yl)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid
Reactant of Route 3
3-[(2,6-Dimethylpiperidin-1-yl)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid
Reactant of Route 4
3-[(2,6-Dimethylpiperidin-1-yl)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-[(2,6-Dimethylpiperidin-1-yl)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-[(2,6-Dimethylpiperidin-1-yl)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid

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